

RO-275: A Selective HCN1 Inhibitor for Neurological Disorder Research

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An In-depth Technical Guide on the Preclinical Advancements of a Novel Cognitive Enhancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **RO-275**, a potent and selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated channel 1 (HCN1). Developed by Roche, **RO-275** has demonstrated significant potential in preclinical studies for the treatment of cognitive dysfunction, a hallmark of various neurological disorders. This document details the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying scientific principles and workflows.

Core Data Presentation

The following tables summarize the key quantitative data for **RO-275**, highlighting its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency and Selectivity of RO-275



Target	IC50 (μM)	Description
HCN1	0.046	Primary target; potent inhibition
HCN2	14.3	~311-fold lower potency than for HCN1
HCN3	4.6	~100-fold lower potency than for HCN1
HCN4	13.9	~302-fold lower potency than for HCN1

Data sourced from MedChemExpress and TargetMol product sheets, referencing the primary publication by Harde et al., 2024.[1][2][3]

Table 2: In Vivo Efficacy of RO-275 in a Rat Model of Working Memory

Animal Model	Doses Administered (mg/kg, i.p.)	Key Findings
Male Sprague Dawley rats	3, 10, 30	- Rescued decremented working memory in the TUNL task.[1][2]- The 10 mg/kg dose improved performance at the longest delay (6s).[1][2]- The 30 mg/kg dose led to a significant reduction in incorrect trials.[1][2]

Experimental Protocols High-Throughput Electrophysiology Screening for HCN1 Inhibitors

The discovery of **RO-275** was facilitated by a high-throughput electrophysiology screen to identify selective HCN1 inhibitors.



Objective: To identify potent and selective small molecule inhibitors of the HCN1 channel from a large compound library.

Methodology:

- Cell Line: A stable cell line expressing human HCN1 channels is used.
- Automated Patch-Clamp: A high-throughput automated patch-clamp system (e.g., QPatch) is employed to record ion channel activity from multiple cells in parallel.
- Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the characteristic hyperpolarization-activated current (Ih) mediated by HCN1 channels.
- Compound Application: Compounds from a chemical library are applied to the cells, and the
 effect on the Ih current is measured.
- Data Analysis: The percentage of inhibition of the Ih current is calculated for each compound to determine its potency (IC50).
- Selectivity Profiling: Hit compounds are subsequently tested against other HCN channel subtypes (HCN2, HCN3, HCN4) to determine their selectivity profile.

Trial-Unique, Delayed Nonmatching-to-Location (TUNL) Task

This task is a highly hippocampus-dependent automated touchscreen test of location memory and pattern separation in rodents, used to assess the in vivo efficacy of **RO-275** on working memory.[4]

Apparatus:

- Operant chambers equipped with a touchscreen, a reward magazine, and a house light.
- A mask with a grid of windows is placed in front of the touchscreen to define the possible stimulus locations.

Protocol:



· Habituation and Pre-training:

- Rats are habituated to the testing chambers.
- They are trained to associate touching the screen with a food reward (e.g., sucrose pellet).
- They are then trained to initiate a trial by poking their nose into the illuminated reward magazine.

· Sample Phase:

- A single square stimulus is presented on the touchscreen at one of the pseudo-randomly selected locations.
- The rat must touch the stimulus to proceed. A correct touch is rewarded.

Delay Phase:

 Following the sample phase, there is a delay interval (e.g., 1s to 6s) during which the screen is blank. The rat must remember the location of the initial stimulus.

Choice Phase:

- Two stimuli are presented: the original (sample) stimulus and a novel stimulus at a different location.
- A correct response is touching the novel (non-matching) location, which is rewarded.
- An incorrect touch (touching the original location) results in a time-out period with no reward.

Data Collection:

- The primary measures are the percentage of correct choices, the number of trials completed, and the latency to respond.
- Performance is assessed at varying delay intervals and spatial separations between the sample and novel stimuli.



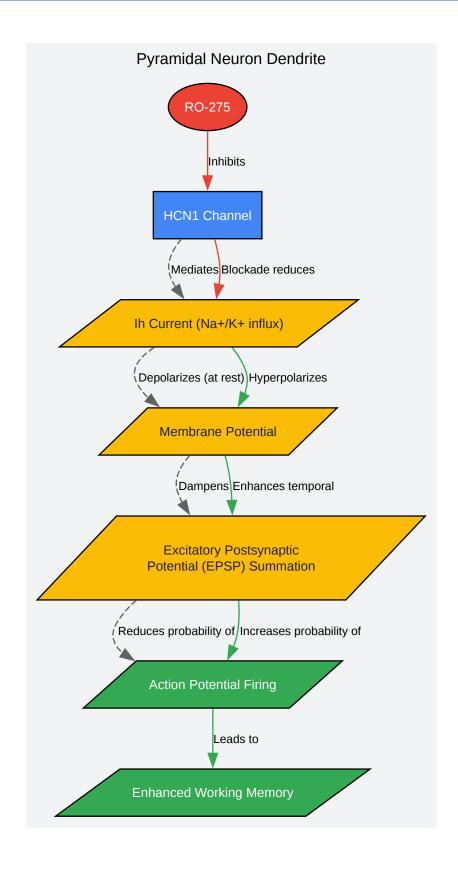
Mandatory Visualizations



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Caption: Workflow for the discovery and preclinical development of RO-275.





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